![molecular formula C5H7NO2 B12632189 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one CAS No. 956710-49-9](/img/structure/B12632189.png)
7-Oxa-3-azabicyclo[4.1.0]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxa-3-azabicyclo[4.1.0]heptan-2-one is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system.
Preparation Methods
The synthesis of 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one can be achieved through several routes. One common method involves the oxidation of cyclohexene using dendritic complexes . Another approach includes the isomerization of 7-oxabicyclo[4.1.0]heptan-3-ol into 7-oxanorbornanol derivatives under protic acid-promoted conditions . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Oxa-3-azabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate and reducing agents such as NADPH-dependent reductases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of cyclohexene can yield this compound as one of the products .
Scientific Research Applications
7-Oxa-3-azabicyclo[4.1.0]heptan-2-one has several scientific research applications. In chemistry, it is used as a substrate to investigate the substrate specificity of various enzymes, such as NADPH-dependent 3-quinuclidinone reductases . In biology and medicine, it has been reported as an anticapsin analog, which suggests potential therapeutic applications . Additionally, its unique structure makes it a valuable compound for studying the mechanisms of various biochemical reactions.
Mechanism of Action
The mechanism of action of 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein phosphatases, which are enzymes involved in the regulation of various cellular processes . The presence of the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for its inhibitory activity .
Comparison with Similar Compounds
7-Oxa-3-azabicyclo[4.1.0]heptan-2-one can be compared with other similar compounds, such as 7-oxabicyclo[2.2.1]heptane and its derivatives. These compounds share a similar bicyclic structure but differ in their specific functional groups and chemical properties . For example, 7-oxabicyclo[2.2.1]heptane is commonly synthesized through Diels-Alder reactions and is used in the synthesis of various natural products and bioactive compounds The unique structure of 7-Oxa-3-azabicyclo[41
Properties
CAS No. |
956710-49-9 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
7-oxa-3-azabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C5H7NO2/c7-5-4-3(8-4)1-2-6-5/h3-4H,1-2H2,(H,6,7) |
InChI Key |
PHTVNQOAOFDDIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2C1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[(3,3-dimethyl-2,4-dihydro-1H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate](/img/structure/B12632111.png)
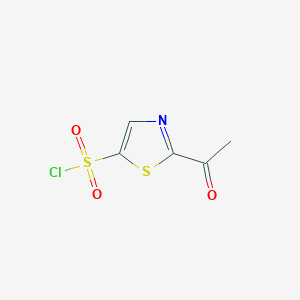
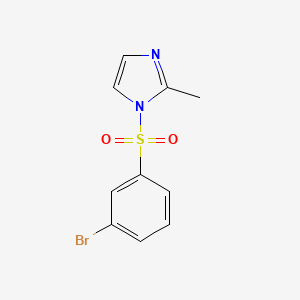
![N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B12632126.png)
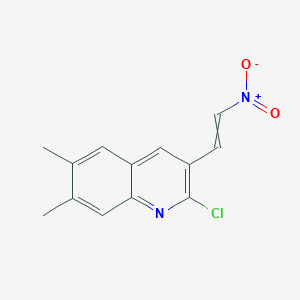
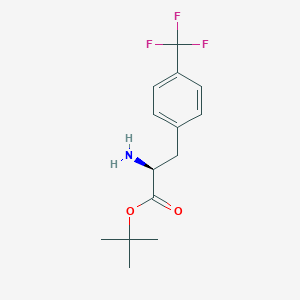
![2-[(3-Chlorophenyl)sulfonyl]pyridine](/img/structure/B12632150.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene)](/img/structure/B12632151.png)
![N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea](/img/structure/B12632152.png)
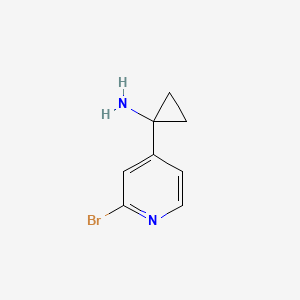
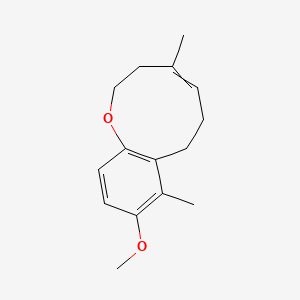
![(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B12632170.png)
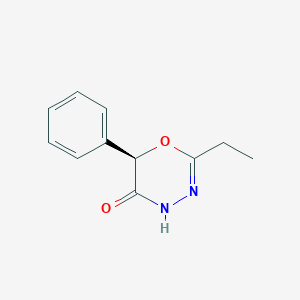
![2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan](/img/structure/B12632181.png)
